Binding Affinity and Functional Potency for TLX (NR2E1) Compared to Next-Generation Agonists
TLX agonist 1 (ccrp2) demonstrates a binding affinity (Kd) of 650 nM and a functional potency (EC50) of 1.0 μM for enhancing TLX transcriptional repressive activity in a cell-free assay [1]. In comparison, the more recently developed TLX agonist 31 exhibits a significantly higher affinity and potency, with a reported Kd of 160 nM and an EC50 of 100 nM . This cross-study comparison highlights a clear potency difference, with TLX agonist 31 being approximately 6.5-fold more potent in binding and 10-fold more potent in the functional assay. Another comparator, TLX agonist 3, has a reported EC50 of 0.25 μM and a Kd of 1.6 μM, indicating a different potency-affinity relationship compared to both TLX agonist 1 and TLX agonist 31 .
| Evidence Dimension | Binding Affinity (Kd) and Functional Potency (EC50) for TLX (NR2E1) |
|---|---|
| Target Compound Data | Kd = 650 nM; EC50 = 1.0 μM |
| Comparator Or Baseline | TLX agonist 31 (Kd = 160 nM; EC50 = 100 nM); TLX agonist 3 (Kd = 1.6 μM; EC50 = 0.25 μM) |
| Quantified Difference | TLX agonist 1 has 4-fold lower binding affinity and 10-fold lower functional potency than TLX agonist 31. Its potency-affinity relationship differs from that of TLX agonist 3. |
| Conditions | Recombinant TLX protein binding assay (cell-free) for Kd; TLX transcriptional repression assay (cell-free) for EC50. |
Why This Matters
For researchers seeking a tool compound with established, albeit lower, potency and a well-characterized binding profile for initial target validation or as a reference compound in comparative studies, TLX agonist 1 provides a benchmark against which the improved potency of newer analogs can be measured.
- [1] GlpBio. TLX agonist 1 (ccrp2) Datasheet. Catalog No. GC39261. View Source
